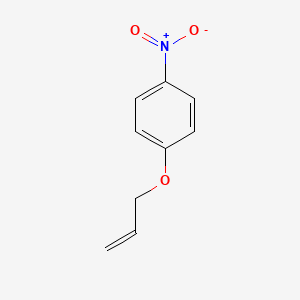
对硝基苯酚烯丙基醚
概述
描述
Allyl p-nitrophenyl ether is an organic compound characterized by the presence of an allyl group and a p-nitrophenyl group connected through an ether linkage
科学研究应用
Allyl p-nitrophenyl ether has diverse applications in scientific research:
Chemistry: Used as a model compound to study microwave-assisted organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
- The rearrangement involves the thermal transformation of allyl p-nitrophenyl ether to form β-aryl allyl ethers .
- The microwave-specific acceleration occurs due to the efficient absorption of microwave energy by ApNE, leading to increased reaction rates .
- The rearrangement product (o-allylphenol) is formed through the movement of the allyl group from one position to another within the p-nitrophenyl ether structure .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化分析
Biochemical Properties
Allyl p-nitrophenyl ether plays a significant role in biochemical reactions, particularly in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This compound interacts with various enzymes and proteins, facilitating the rearrangement process. The nature of these interactions is primarily based on the formation and breaking of chemical bonds, which are crucial for the rearrangement to occur.
Cellular Effects
The effects of allyl p-nitrophenyl ether on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the Claisen rearrangement facilitated by allyl p-nitrophenyl ether can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of allyl p-nitrophenyl ether involves the Claisen rearrangement, which takes place through a concerted mechanism. In this process, a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the final product.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl p-nitrophenyl ether can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, under microwave heating, allyl p-nitrophenyl ether can experience a significant rate enhancement, leading to accelerated reactions . This temporal effect is crucial for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of allyl p-nitrophenyl ether vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting the overall health of the animal . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
Allyl p-nitrophenyl ether is involved in several metabolic pathways, including those that involve the Claisen rearrangement. This compound interacts with enzymes and cofactors that facilitate the rearrangement process, leading to changes in metabolic flux and metabolite levels . The understanding of these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of allyl p-nitrophenyl ether within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, impacting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of allyl p-nitrophenyl ether is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s role in various cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Allyl p-nitrophenyl ether can be synthesized through several methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the Claisen rearrangement, where allyl p-nitrophenyl ether undergoes a thermal rearrangement to form the desired product .
Industrial Production Methods: Industrial production of allyl p-nitrophenyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Allyl p-nitrophenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of p-nitrobenzaldehyde or p-nitrobenzoic acid.
Reduction: Formation of p-aminophenyl ether.
Substitution: Formation of various substituted phenyl ethers depending on the nucleophile used.
相似化合物的比较
4-Nitroanisole: Similar in structure but with a methoxy group instead of an allyl group.
p-Nitrophenyl acetate: Contains an ester linkage instead of an ether linkage.
p-Nitrophenyl ether: Lacks the allyl group, making it less reactive in certain conditions.
Uniqueness: Allyl p-nitrophenyl ether is unique due to its combination of an allyl group and a p-nitrophenyl group, which imparts distinct reactivity and makes it a valuable compound for studying microwave-assisted reactions and other advanced synthetic methodologies .
属性
IUPAC Name |
1-nitro-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGGVVIZHGION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277447 | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-66-7 | |
| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2375 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?
A1: Research has shown that Allyl p-nitrophenyl ether, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of Allyl p-nitrophenyl ether, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the Allyl p-nitrophenyl ether molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


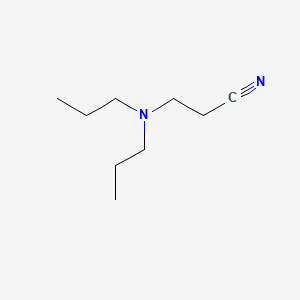
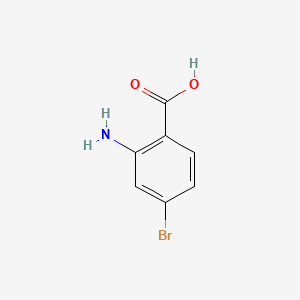

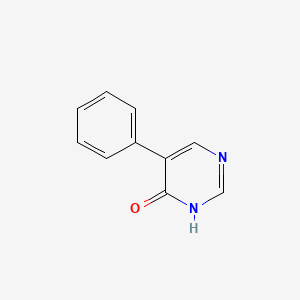
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)

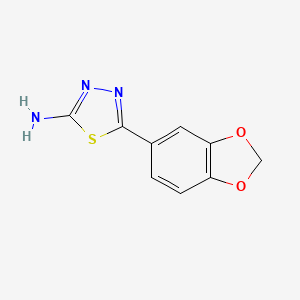
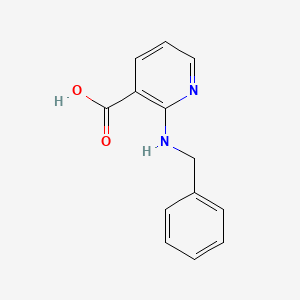


![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)
